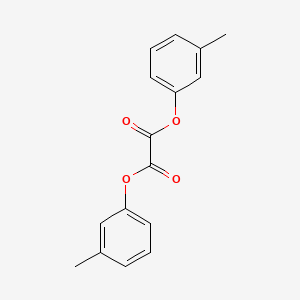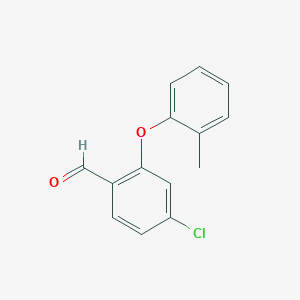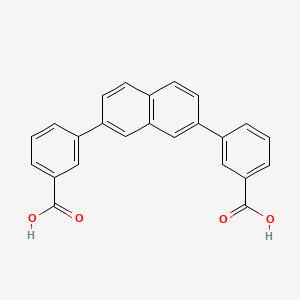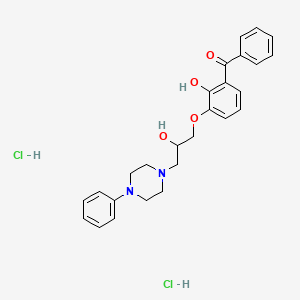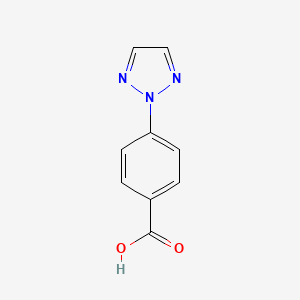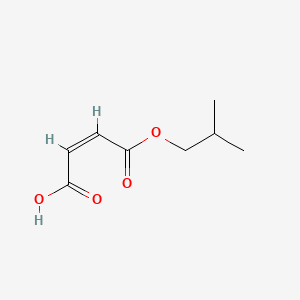
Maleic acid, monoisobutyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Maleic acid, monoisobutyl ester is an organic compound derived from maleic acid and isobutanol. It is an ester, which means it is formed by the reaction between a carboxylic acid and an alcohol. This compound is used in various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of maleic acid, monoisobutyl ester typically involves the esterification of maleic acid with isobutanol. This reaction can be catalyzed by acidic cation exchange resins such as Indion 225H and Amberlyst-15 . The reaction conditions include optimizing parameters like mole ratio, catalyst loading, molecular sieves, speed of agitation, and temperature to achieve maximum conversion .
Industrial Production Methods
In industrial settings, the production of this compound can be carried out using similar esterification processes but on a larger scale. The use of heterogeneous catalysts is preferred due to their non-corrosive and eco-friendly nature, ease of separation, and no requirement for washing as with homogeneous acid catalysts .
Analyse Chemischer Reaktionen
Types of Reactions
Maleic acid, monoisobutyl ester can undergo various chemical reactions, including:
Hydrolysis: Acidic hydrolysis of the ester yields maleic acid and isobutanol.
Oxidation: The compound can be oxidized to form maleic anhydride.
Reduction: Reduction reactions can convert the ester into its corresponding alcohols and acids.
Common Reagents and Conditions
Hydrolysis: Typically carried out using water and an acid catalyst.
Oxidation: Common oxidizing agents include oxygen or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Major Products
Hydrolysis: Maleic acid and isobutanol.
Oxidation: Maleic anhydride.
Reduction: Corresponding alcohols and acids.
Wissenschaftliche Forschungsanwendungen
Maleic acid, monoisobutyl ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various chemicals and polymers.
Biology: Employed in the study of esterification reactions and enzyme catalysis.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of adhesives, coatings, and plasticizers.
Wirkmechanismus
The mechanism of action of maleic acid, monoisobutyl ester involves its interaction with various molecular targets and pathways. The esterification reaction mechanism typically involves the nucleophilic attack of the alcohol on the carbonyl carbon of the acid, followed by the elimination of water . This process is catalyzed by acidic cation exchange resins, which facilitate the reaction by providing a suitable environment for the nucleophilic attack .
Vergleich Mit ähnlichen Verbindungen
Maleic acid, monoisobutyl ester can be compared with other esters derived from maleic acid, such as:
Dibutyl maleate: Used in the production of paints, adhesives, and copolymers.
Diethyl maleate: Employed as a plasticizer and in the synthesis of various chemicals.
Dimethyl maleate: Utilized in the production of polymers and as a chemical intermediate.
Uniqueness
This compound is unique due to its specific ester group, which imparts distinct chemical properties and reactivity compared to other maleic acid esters. Its applications in various industrial processes and scientific research highlight its versatility and importance.
Eigenschaften
CAS-Nummer |
925-05-3 |
|---|---|
Molekularformel |
C8H12O4 |
Molekulargewicht |
172.18 g/mol |
IUPAC-Name |
(Z)-4-(2-methylpropoxy)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C8H12O4/c1-6(2)5-12-8(11)4-3-7(9)10/h3-4,6H,5H2,1-2H3,(H,9,10)/b4-3- |
InChI-Schlüssel |
UKXDHEBARGMWMO-ARJAWSKDSA-N |
Isomerische SMILES |
CC(C)COC(=O)/C=C\C(=O)O |
Kanonische SMILES |
CC(C)COC(=O)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-but-2-enedioic acid;8-chloro-6-(2-chlorophenyl)-1-[4-(2-methoxyethyl)piperazin-1-yl]-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B13778512.png)
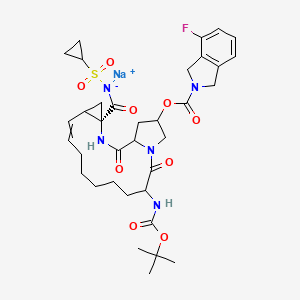
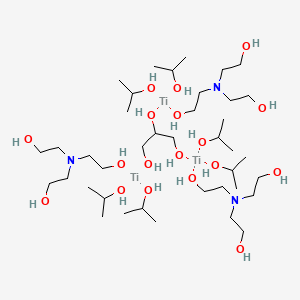
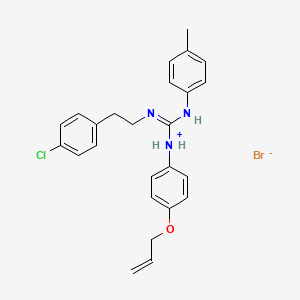
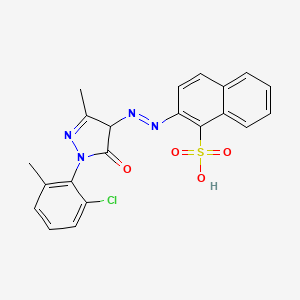
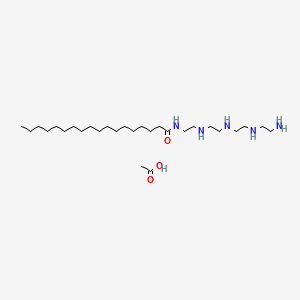

![3,6,7-Trimethylbenzo[d]isoxazole](/img/structure/B13778567.png)
![tetramethylazanium;[(3E,5E)-2,8,8-tricyanoocta-1,3,5,7-tetraenylidene]azanide](/img/structure/B13778570.png)
